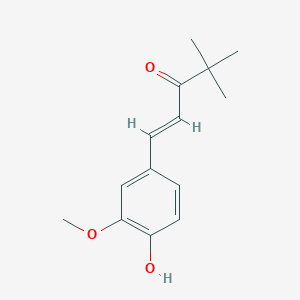
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid, also known as BGC20-1531, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of imidazole-based compounds and has been synthesized using a multistep process.
Mécanisme D'action
The mechanism of action of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in the development of inflammation. In addition, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is its specificity towards HDACs and NF-κB, which makes it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. The compound has also been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. One of the potential applications of the compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been found to have neuroprotective effects in vitro, and further studies are needed to evaluate its potential as a therapeutic agent for these diseases. Another potential application of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is in combination therapy with other anti-cancer drugs. The compound has been found to enhance the efficacy of chemotherapy drugs in vitro, and further studies are needed to evaluate its potential as a combination therapy for cancer.
Méthodes De Synthèse
The synthesis of 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid involves a multistep process that begins with the preparation of 2-butyl-4-(hydroxymethyl)-5-chloro-1H-imidazole. This intermediate is then reacted with 2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid in the presence of a coupling agent to obtain 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. The purity and yield of the compound are improved through recrystallization and purification using chromatography techniques.
Applications De Recherche Scientifique
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. The compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. In vitro studies have shown that 4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Propriétés
Numéro CAS |
134360-57-9 |
|---|---|
Nom du produit |
4'-((2-Butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid |
Formule moléculaire |
C24H27ClN2O5 |
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
2-[4-[[2-butyl-5-chloro-4-(hydroxymethyl)imidazol-1-yl]methyl]-2,6-dimethoxyphenyl]benzoic acid |
InChI |
InChI=1S/C24H27ClN2O5/c1-4-5-10-21-26-18(14-28)23(25)27(21)13-15-11-19(31-2)22(20(12-15)32-3)16-8-6-7-9-17(16)24(29)30/h6-9,11-12,28H,4-5,10,13-14H2,1-3H3,(H,29,30) |
Clé InChI |
LYFIHYMZPWVIAH-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)Cl)CO |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)Cl)CO |
Autres numéros CAS |
134360-57-9 |
Synonymes |
4'-((2-butyl-4-(hydroxymethyl)-5-chloro-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid 4-BHIBP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





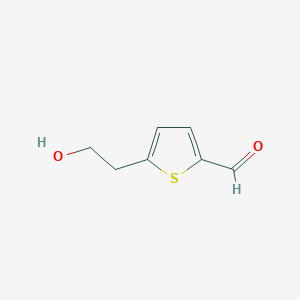
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
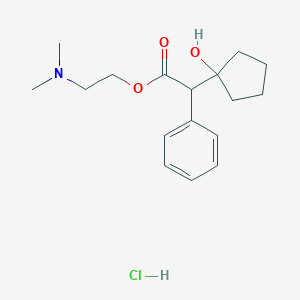
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
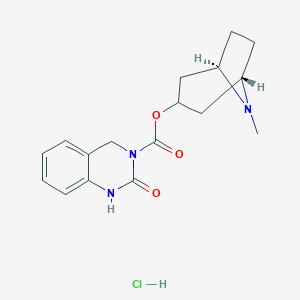

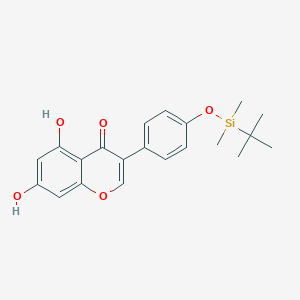


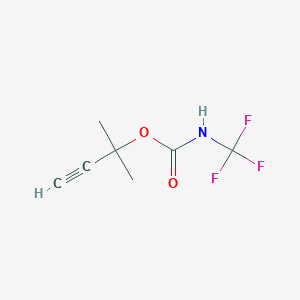
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
